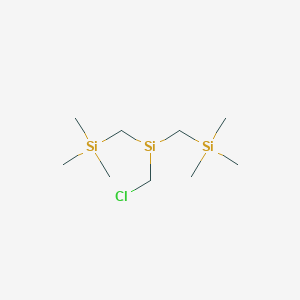
CID 78060839
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78060839” is a chemical entity with a unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060839 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. Detailed synthetic routes are often proprietary and may involve multiple steps to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize impurities, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
CID 78060839 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques to confirm their structure and purity.
Scientific Research Applications
CID 78060839 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78060839 involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78060839 include other chemical entities with related structures and properties. These compounds may share common functional groups or molecular frameworks.
Uniqueness
This compound is unique due to its specific structure and the particular set of reactions it undergoes. Its distinct properties make it valuable for various research applications, setting it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique properties, preparation methods, and wide range of applications make it an important subject of study in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential benefits.
Properties
Molecular Formula |
C9H24ClSi3 |
|---|---|
Molecular Weight |
251.99 g/mol |
InChI |
InChI=1S/C9H24ClSi3/c1-12(2,3)8-11(7-10)9-13(4,5)6/h7-9H2,1-6H3 |
InChI Key |
PEECBIKRECDCTH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Si](C[Si](C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















